

physical and chemical properties of Methyl 3-ethoxybenzoate

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Compound of Interest

Compound Name: Methyl 3-ethoxybenzoate

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An In-depth Technical Guide to the Core Physical and Chemical Properties of **Methyl 3-ethoxybenzoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-ethoxybenzoate is an aromatic ester that serves as a valuable intermediate in organic synthesis. Its structural features, comprising a benzene ring substituted with an ethoxy and a methyl ester group, make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Physical Properties

Methyl 3-ethoxybenzoate is a colorless liquid with the molecular formula $C_{10}H_{12}O_3$.^[1] Its fundamental identifiers and physical characteristics are summarized below.

Property	Value	Reference
IUPAC Name	Methyl 3-ethoxybenzoate	
CAS Number	108593-47-1	[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1]
Molecular Weight	180.20 g/mol	[1]
Boiling Point	100 °C at 2 mmHg	
Density	1.1 g/cm ³	[2]
Appearance	Not Specified	
Solubility	Poorly soluble in water, miscible with organic solvents.	

Spectroscopic Data

The structural elucidation of **Methyl 3-ethoxybenzoate** is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **Methyl 3-ethoxybenzoate** are not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of similar structures like methyl 3-methoxybenzoate.[\[3\]](#)

¹H NMR (Proton NMR):

- Aromatic Protons (4H): Expected in the range of δ 7.0-7.8 ppm as multiplets. The protons ortho to the ester group will be the most downfield.
- -OCH₂CH₃ (2H, quartet): Expected around δ 4.1 ppm.
- -COOCH₃ (3H, singlet): Expected around δ 3.9 ppm.
- -OCH₂CH₃ (3H, triplet): Expected around δ 1.4 ppm.

¹³C NMR (Carbon NMR):

- Carbonyl Carbon (-C=O): Expected around δ 166 ppm.
- Aromatic Carbons (6C): Expected in the range of δ 115-160 ppm. The carbon attached to the ethoxy group will be the most upfield (shielded), and the carbon attached to the ester group will be downfield.
- -OCH₂CH₃: Expected around δ 63 ppm.
- -COOCH₃: Expected around δ 52 ppm.
- -OCH₂CH₃: Expected around δ 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 3-ethoxybenzoate** will show characteristic absorption bands for its functional groups. Based on the spectrum of the closely related methyl benzoate, the following peaks are expected:[4][5]

- C=O Stretch (Ester): A strong, sharp peak around 1720-1730 cm⁻¹.[4]
- C-O Stretch (Ester and Ether): Strong bands in the region of 1000-1300 cm⁻¹.[4]
- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
- Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
- Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **Methyl 3-ethoxybenzoate** would be expected to show a molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns for regiosomeric methyl ethoxybenzoates have been studied.[6][7] For the 3-substituted isomer, significant fragments would include:[7]

- m/z 151: Loss of an ethyl radical (\bullet CH₂CH₃).

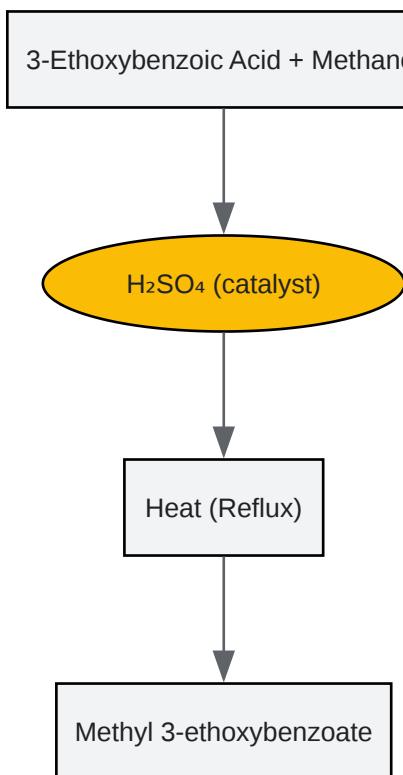
- m/z 149: Loss of a methoxy radical ($\bullet\text{OCH}_3$).[7]
- m/z 121: Loss of the carbomethoxy group ($\bullet\text{COOCH}_3$), which is often the base peak.[7]

Chemical Properties and Reactivity

Synthesis

Methyl 3-ethoxybenzoate can be synthesized via the Fischer esterification of 3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Synthesis of Methyl 3-ethoxybenzoate via Fischer Esterification



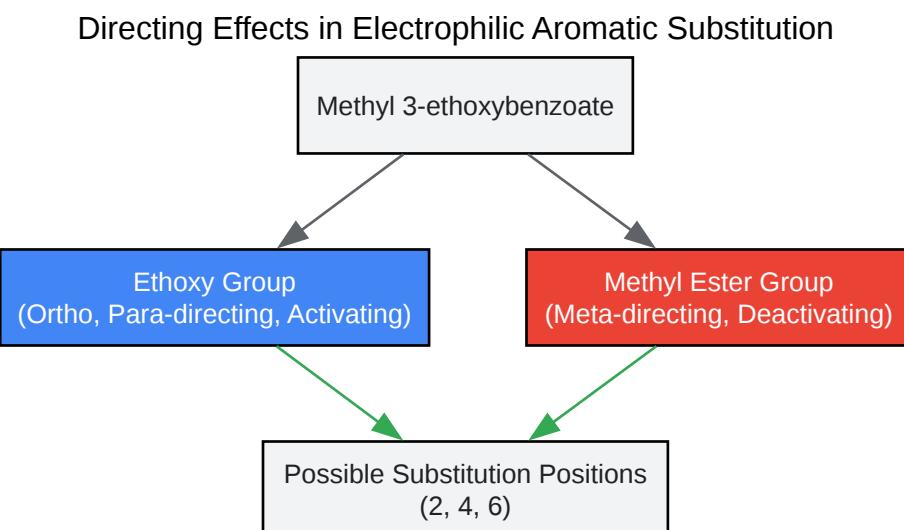
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Caption: Fischer Esterification of 3-Ethoxybenzoic Acid.

Reactivity

The reactivity of **Methyl 3-ethoxybenzoate** is dictated by its aromatic ring and ester functional group.

- Electrophilic Aromatic Substitution: The ethoxy group is an ortho-, para-director and an activating group, while the methyl ester group is a meta-director and a deactivating group.^[8] The directing effects are competitive. Nitration, for example, would likely yield a mixture of products, with substitution occurring at positions ortho and para to the ethoxy group, and meta to the ester group.^{[9][10]}



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Caption: Directing Effects on the Aromatic Ring.

- Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-ethoxybenzoic acid and methanol.

Applications in Drug Development

Benzoic acid and its derivatives are important scaffolds in medicinal chemistry.^{[11][12]} While specific applications of **Methyl 3-ethoxybenzoate** are not widely documented, related benzoate derivatives have been investigated for various therapeutic purposes, including:

- Enzyme Inhibition: The core structure can be modified to design inhibitors for enzymes such as malate dehydrogenase, which is a target in oncology.[13]
- PDE4 Inhibitors: Novel benzoic acid ester derivatives have been synthesized and evaluated as potent phosphodiesterase-4 (PDE4) inhibitors for the treatment of respiratory diseases like asthma and COPD.[14]
- Selective Estrogen Receptor Degraders (SERDs): Benzoic acid derivatives have shown promise as orally bioavailable SERDs for the treatment of ER α + breast cancer.[15]

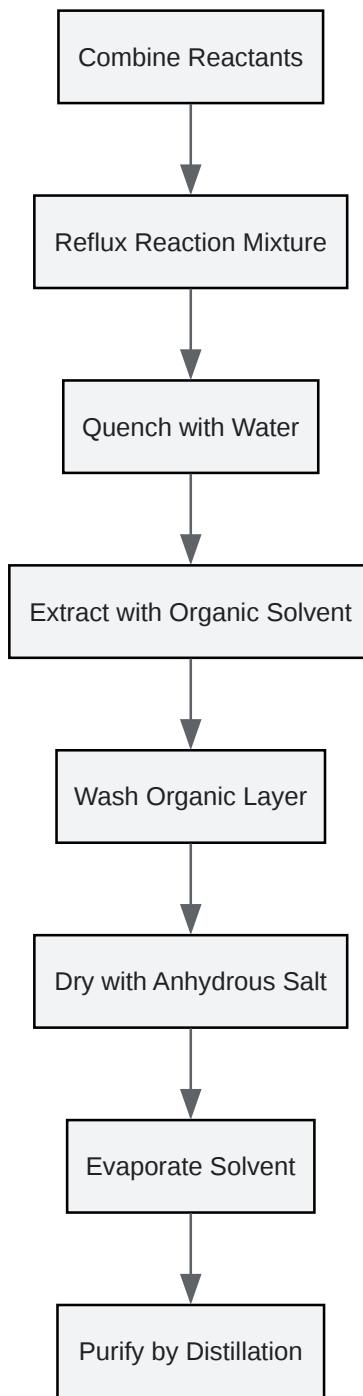
The ethoxy group in **Methyl 3-ethoxybenzoate** can influence the pharmacokinetic properties of a potential drug molecule, such as its lipophilicity and metabolic stability.

Experimental Protocols

Synthesis of Methyl 3-ethoxybenzoate by Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.[16][17][18][19]

Experimental Workflow for Synthesis

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Caption: Synthesis and Purification Workflow.

Materials:

- 3-ethoxybenzoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid
- Dichloromethane (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a round-bottomed flask, dissolve 3-ethoxybenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
- After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
- Extract the aqueous layer with dichloromethane.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation.

Protocol for Spectroscopic Analysis

Sample Preparation:

- NMR: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- IR: A small drop of the neat liquid can be placed between two salt plates (NaCl or KBr) for analysis.
- MS: Dilute a small sample in a volatile organic solvent (e.g., methanol or acetonitrile) for injection into the mass spectrometer.

Instrumentation:

- NMR: A standard NMR spectrometer (e.g., 300 or 400 MHz for ^1H NMR).
- IR: A Fourier-transform infrared (FTIR) spectrometer.
- MS: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and analysis.

Safety Information

- Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Flammability: The compound is combustible. Keep away from heat, sparks, and open flames.
- Toxicity: The toxicological properties have not been fully investigated. Handle with care and avoid inhalation, ingestion, and skin contact.
- Reactivity: Avoid contact with strong oxidizing agents.

This guide provides a foundational understanding of the physical and chemical properties of **Methyl 3-ethoxybenzoate** for professionals in research and drug development. The provided

protocols and data serve as a starting point for its synthesis, characterization, and potential applications.

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